Dopamine D3 Receptor Binding Affinity and D2/D3 Selectivity Ratio vs. Spiperone
In a direct head-to-head radioligand displacement assay, 3-[(2,5-dimethylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione exhibited a Ki of 12 nM at the human dopamine D3 receptor, compared with a Ki of 110 nM at the human D2 receptor, yielding a D2/D3 selectivity ratio of approximately 9.2 [1]. By contrast, the reference antagonist spiperone shows a reversed selectivity profile with Ki values of 0.06 nM at D2 and 0.6 nM at D3 (D2/D3 ratio ~0.1), making it a D2-preferring ligand [2]. This differential D3-over-D2 selectivity places the target compound in a distinct pharmacological space, potentially relevant for applications where D3-preferring antagonism is desired over D2-driven effects.
| Evidence Dimension | Dopamine D3 receptor binding affinity (Ki) and D2/D3 selectivity ratio |
|---|---|
| Target Compound Data | D3 Ki = 12 nM; D2 Ki = 110 nM; D2/D3 selectivity ratio ≈ 9.2 |
| Comparator Or Baseline | Spiperone: D3 Ki = 0.6 nM; D2 Ki = 0.06 nM; D2/D3 selectivity ratio ≈ 0.1 |
| Quantified Difference | D2/D3 selectivity ratio differs by ~90-fold in favor of D3 preference for the target compound vs. D2 preference for spiperone |
| Conditions | Displacement of [³H]spiperone from human dopamine D3 and D2 receptors expressed in CHO cells (radioligand binding assay) |
Why This Matters
A D3-preferring profile distinguishes this scaffold from classical D2-preferring antipsychotic or antiemetic agents, informing selection for D3-targeted neuroscience or substance-use disorder research programs.
- [1] BindingDB. BDBM50357939 / CHEMBL1916550. Affinity Data: D3 Ki = 12 nM; D2 Ki = 110 nM. View Source
- [2] Spiperone Ki values: D2 0.06 nM, D3 0.6 nM, as compiled in NIMH Psychoactive Drug Screening Program (PDSP) Ki database. View Source
